molecular formula C10H19NO3 B2653929 (R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate CAS No. 1056166-09-6

(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate

Cat. No. B2653929
CAS RN: 1056166-09-6
M. Wt: 201.266
InChI Key: OOQJCNOHZAGBFN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is a chemical compound with the CAS number 1056166-09-6 . It falls under various categories such as Heterocyclic Building Blocks, Azetidines, Asymmetric Synthesis, Chiral Building Blocks, Organic Building Blocks, Esters, Amides, and Alcohols .


Molecular Structure Analysis

The molecular formula of “®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is C10H19NO3 . Its molecular weight is 201.26 . The InChI Key is OOQJCNOHZAGBFN-MRVPVSSYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” are not provided in the search results. It’s often used in research settings, and its reactions would depend on the specific context of the experiment .


Physical And Chemical Properties Analysis

“®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .

Scientific Research Applications

Azetidine Derivatives in Synthesis and Medicinal Chemistry

Azetidine and its derivatives, such as "(R)-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate," have been extensively studied for their potential in synthetic and medicinal chemistry applications. These compounds serve as building blocks for the synthesis of complex molecules, including natural products and potential therapeutic agents.

One prominent area of application is in the synthesis of enantiopure azetidine-2-carboxylic acids and their analogs. These compounds are designed to explore the influence of conformation on peptide activity, offering tools for studying peptide function and interactions (Sajjadi & Lubell, 2008). Additionally, research into the synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the utility of azetidine derivatives in accessing chemical space complementary to traditional piperidine ring systems, highlighting their significance in drug discovery and development (Meyers et al., 2009).

Mechanistic Studies and Catalysis

Azetidine compounds are also instrumental in mechanistic studies and catalysis. For instance, research on rhodium(I)-catalyzed carbonylative ring expansion of aziridines to beta-lactams sheds light on the crucial role of hyperconjugation in activating the breaking C-N bond. This study offers insights into regioselectivity and enantiospecificity in catalytic processes, underscoring the importance of azetidine derivatives in understanding and improving catalytic reactions (Ardura et al., 2006).

Biochemical and Pharmacological Applications

Beyond synthetic applications, azetidine derivatives find use in biochemical and pharmacological research. For example, studies on the effect of azetidine-2-carboxylic acid on ion uptake and release in barley roots contribute to our understanding of the relationship between protein synthesis and ion transport in plants, offering a tool to investigate the mechanisms underlying these processes (Pitman et al., 1977).

Mechanism of Action

The mechanism of action for “®-tert-Butyl 2-(2-hydroxyethyl)azetidine-1-carboxylate” is not specified in the search results. As a research chemical, its mechanism of action would depend on the specific context of the experiment .

Safety and Hazards

The compound has a GHS signal word of "Warning" . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl (2R)-2-(2-hydroxyethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQJCNOHZAGBFN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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